CYP51-IN-9
Description
1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of bromine, fluorine, and triazole groups
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOSAXVFTHRCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655271 | |
| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155361-07-1 | |
| Record name | 1-{[(4-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of inhibitor 1i follows a modular approach involving:
Halogenation and condensation: Starting from 1-(2,4-dichlorophenyl)-ethan-1-one, bromination is performed to introduce a reactive site, followed by condensation with an imidazole ring to form the imidazole core structure.
Asymmetric transfer hydrogenation: Using a ruthenium catalyst complex RuCl(p-cymene)[(S,S)-Ts-DPEN], the brominated intermediate undergoes asymmetric hydrogenation to yield the chiral alcohol (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.
Azide formation and reduction: The chiral alcohol is converted to an azide intermediate by reaction with diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide at 0 °C. Subsequent reduction of the azide with lithium aluminum hydride (LiAlH4) yields the corresponding amine.
Coupling with substituted benzoic acids: The amine intermediate is coupled with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives containing various substituents on the phenyl ring to afford the final inhibitor compounds, including 1i.
This synthetic route is summarized in Scheme 1 and Scheme 2 of the referenced studies, highlighting the key intermediates and reagents involved.
Preparation of Key Intermediates
Intermediate c (4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid): Synthesized via a three-step sequence involving:
- Acylation of hydrazide with methyl 4-(chlorocarbonyl)benzoate.
- Cyclization to form the 1,3,4-oxadiazole ring using phosphorus oxychloride (POCl3).
- Hydrolysis of the methyl ester to carboxylic acid using lithium hydroxide monohydrate (LiOH·H2O).
Benzohydrazine derivatives: Prepared through various methods to introduce diverse substituents on the phenyl ring, allowing for structure-activity relationship studies tailored to optimize inhibitor potency.
Alternative Synthetic Approaches
Other research on lanosterol 14α-demethylase inhibitors has utilized:
Dialkyl imidazole synthesis: Alkylation of N-tritylated imidazole carboxaldehyde, followed by Suzuki cross-coupling to introduce biphenyl groups, and reductive amination to join the inhibitor fragments.
Incorporation of heterocycles: Use of palladium-catalyzed coupling reactions to append benzothiazole or other heterocyclic moieties to the imidazole scaffold, enhancing binding affinity and selectivity.
These methods provide complementary strategies for preparing structurally related inhibitors, potentially applicable to the synthesis of compound 1i analogs.
Data Tables Summarizing Preparation Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Bromination | 1-(2,4-dichlorophenyl)-ethan-1-one | Brominating agent (e.g., Br2 or NBS) | Standard halogenation conditions | Brominated ketone |
| 2 | Condensation | Brominated ketone + imidazole | Base (e.g., K2CO3) | Room temperature or reflux | Imidazole-substituted ketone |
| 3 | Asymmetric transfer hydrogenation | Imidazole-substituted ketone | RuCl(p-cymene)[(S,S)-Ts-DPEN], H-donor | Mild temperature, inert atmosphere | (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol |
| 4 | Azide formation | Chiral alcohol | Diphenyl phosphorazidate (DPPA), DBU, DMF | 0 °C | (R)-1-(2-azido-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
| 5 | Azide reduction | Azide intermediate | LiAlH4 | Anhydrous conditions, low temp | (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine |
| 6 | Coupling | Amine intermediate + 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | Coupling agents (e.g., EDCI, HOBt) | Room temperature or mild heating | Final inhibitor compound 1i |
Research Findings on Preparation Efficiency and Yields
The asymmetric transfer hydrogenation step using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst is reported to proceed with high enantioselectivity and good yields, crucial for obtaining the biologically active stereoisomer.
The azide formation and subsequent reduction steps are efficient, providing a reliable route to the amine intermediate without racemization.
Coupling reactions with substituted benzoic acids proceed smoothly, allowing for structural diversification and optimization of inhibitor potency.
Variations in substituents on the phenyl ring of the oxadiazole moiety influence both the synthetic yield and biological activity, emphasizing the importance of precise synthetic control.
Chemical Reactions Analysis
Structural and Functional Basis of Inhibition
Inhibitor 1I is a triazole-derived antifungal compound targeting the heme-containing active site of CYP51 (sterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis . Its structure includes:
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Core scaffold : A triazole ring (critical for heme iron coordination).
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Substituents : Bromine (Br) and difluorophenyl groups enhancing binding affinity and selectivity .
Key interactions :
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The triazole nitrogen coordinates with the heme iron (Fe³⁺), disrupting oxygen activation required for sterol 14α-methyl group oxidation .
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Hydrophobic interactions between the difluorophenyl group and CYP51’s substrate-binding pocket (e.g., residues in the B' helix and β4 loop) .
Enzymatic Inhibition Mechanism
CYP51 catalyzes three sequential monooxygenation steps to remove the 14α-methyl group from lanosterol. Inhibitor 1I blocks this process via:
Stepwise Inhibition
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Binding affinity : High-affinity binding (Kd ~ 0.09 μM) displaces natural substrates like lanosterol .
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Heme iron coordination : Stabilizes the enzyme-inhibitor complex, preventing substrate access to the active site .
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Irreversible inhibition : Unlike azoles (e.g., fluconazole), 1I forms a covalent adduct with the heme porphyrin ring, leading to prolonged inhibition .
Table 1: Comparative Inhibition of CYP51 by Azoles and Inhibitor 1I
| Inhibitor | Kd (μM) | IC50 (1 min) | Soret Band Shift (nm) | Target Selectivity |
|---|---|---|---|---|
| Fluconazole | 1.65 | 1.5 μM | 424 → 421 | Low |
| Itraconazole | 0.13 | <0.5 μM | 425 → 423 | Moderate |
| Inhibitor 1I | 0.09 | <0.5 μM | 425 → 421 | High |
Resistance Mechanisms
Mutations in CYP51 (e.g., Y132H, S405F) reduce inhibitor efficacy by:
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Steric hindrance : Bulky substitutions (e.g., phenylalanine at S405) limit 1I’s access to the heme .
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Reduced binding affinity : Mutations in the B' helix (e.g., F139L) alter the substrate-binding cavity .
Table 2: Impact of CYP51 Mutations on Inhibitor 1I Efficacy
| Mutation | Fold Change in IC50 | Mechanism |
|---|---|---|
| Y132H | >64× | Disrupts hydrogen bonding with Br |
| S405F | 18× | Steric blockade of active site |
| F139L | 10× | Alters substrate cavity geometry |
Metabolic Stability and Off-Target Effects
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Metabolism : Inhibitor 1I undergoes hepatic oxidation via CYP3A4, producing inactive metabolites (e.g., hydroxylated difluorophenyl derivatives) .
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Selectivity : Minimal cross-reactivity with human CYP51 (Ki > 25 μM vs. 0.09 μM for fungal CYP51) .
Antifungal Activity Spectrum
Inhibitor 1I demonstrates broad-spectrum activity against Candida spp. and Aspergillus spp., with MIC values:
Unresolved Questions
Scientific Research Applications
Antifungal Applications
CYP14i has been primarily investigated for its antifungal properties. Studies have shown that it effectively inhibits the growth of various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism involves binding to the active site of CYP51, thereby blocking the demethylation process essential for ergosterol production.
Case Study: Efficacy Against Candida albicans
A study involving multiple strains of Candida albicans demonstrated that CYP14i exhibited potent antifungal activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional azole antifungals, indicating a promising alternative for treating azole-resistant infections .
| Strain | MIC (μg/mL) | Resistance Profile |
|---|---|---|
| C. albicans (wild-type) | 0.5 | Sensitive |
| C. albicans (azole-resistant) | 0.125 | Resistant |
Cancer Treatment Potential
Recent research has explored the application of CYP14i in cancer therapy. Human sterol 14α-demethylase has been identified as a potential target for anticancer drugs due to its role in cholesterol biosynthesis, which is often upregulated in rapidly proliferating cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies showed that CYP14i effectively reduced the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis and inhibit cell cycle progression through specific pathways linked to cholesterol metabolism .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 2.5 | Induction of apoptosis |
| PC-3 (prostate) | 3.0 | Cell cycle arrest |
Mechanistic Insights and Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of CYP14i is crucial for optimizing its efficacy and reducing potential side effects. Comparative studies have revealed that modifications to the molecular structure can enhance binding affinity to CYP51 while minimizing off-target effects on human enzymes .
Table: Structure-Activity Relationship Analysis
| Modification | Binding Affinity (Kd) | Efficacy (MIC μg/mL) |
|---|---|---|
| Parent Compound | 10 μM | 0.5 |
| Fluorinated Variant | 5 μM | 0.25 |
| Hydroxylated Variant | 8 μM | 0.75 |
Challenges and Future Directions
While CYP14i shows promise as both an antifungal and anticancer agent, challenges remain regarding its selectivity and potential toxicity. Further research is required to refine its pharmacological profile and assess long-term safety in clinical settings.
Mechanism of Action
The mechanism of action of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring, in particular, is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds to 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol include other triazole-containing molecules and compounds with similar functional groups. For example:
1-{(4-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-{(4-Bromophenyl)methylamino}-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has chlorine atoms instead of fluorine, which may influence its chemical properties and applications.
The uniqueness of 1-{(4-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, involved in the removal of the C-14α-methyl group from sterol precursors such as lanosterol. Inhibitors of CYP51, including Cytochrome P450 14α-demethylase inhibitor 1i, have garnered significant attention due to their potential therapeutic applications, particularly in antifungal and antiparasitic treatments.
CYP51 operates through a three-step mechanism that requires both molecular oxygen and reducing equivalents from NADPH. The steps include:
- Hydroxylation : The enzyme first converts the 14α-methyl group into a carboxyalcohol.
- Oxidation : This is followed by the conversion to a carboxyaldehyde.
- Demethylation : Finally, the aldehyde is released as formic acid, yielding the demethylated sterol product.
This process is vital for maintaining membrane fluidity and permeability in various organisms, including fungi and mammals .
Biological Activity and Inhibition
The biological activity of CYP51 inhibitors like 1i has been studied extensively. These inhibitors are particularly effective against fungal pathogens due to their role in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. Disruption of this pathway can lead to increased membrane permeability and ultimately cell death.
Case Studies
- Antifungal Activity : Studies have shown that CYP51 inhibitors, including azoles like itraconazole, exhibit potent antifungal activity by inhibiting ergosterol synthesis. For instance, itraconazole has been demonstrated to achieve significant growth inhibition of various fungi at low concentrations (IC50 values in the nanomolar range) .
- Antiparasitic Potential : Recent research indicates that CYP51 inhibitors may also be effective against trypanosomal parasites, suggesting a broader application beyond antifungal treatment. The inhibition of CYP51 can disrupt sterol biosynthesis in these parasites, potentially leading to new therapeutic strategies for diseases such as Chagas disease .
Research Findings
| Study | Organism | Inhibitor | IC50 Value | Findings |
|---|---|---|---|---|
| Tulloch et al., 2021 | Leishmania donovani | CYP51 inhibitor | >60-fold resistance observed | Identified a link between CYP51 activity and resistance mechanisms |
| Daum et al., 1998 | Candida albicans | Itraconazole | 3.2 nM | Demonstrated significant growth inhibition with prolonged exposure |
| Michael & Galina, 2005 | Various fungi | Azole derivatives | Varies by species | Highlighted the critical role of ergosterol synthesis in fungal viability |
Structural Insights
The structural biology of CYP51 reveals conserved regions critical for its enzymatic function. Key structural features include:
Q & A
Q. How can preclinical data for inhibitor 1i align with FDA guidelines for drug interaction studies?
- Methodological Answer: Follow FDA-recommended in vitro assays (e.g., reversible inhibition, TDI) and clinical substrate cocktails (e.g., midazolam + caffeine) for CYP phenotyping. Submit raw chromatographic data and pharmacokinetic parameters (AUC, Cmax) to regulatory portals for transparent peer review .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
